N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications
Virtual Screening and Cancer Research
Virtual screening targeting the urokinase receptor (uPAR) has identified compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. Such compounds have demonstrated potential in breast cancer treatment by inhibiting invasion, migration, adhesion, and angiogenesis of cancer cells. These compounds have also shown the ability to induce apoptosis and possess lead-like properties suitable for oral administration. Preliminary results indicate a reduction in tumor volumes and metastasis, suggesting these compounds as starting points for next-generation cancer treatments (Wang et al., 2011).
Serotonin Receptor Antagonism and Neurological Effects
Investigations into serotonin-3 (5-HT3) receptor antagonists revealed compounds structurally similar to this compound, demonstrating potent antagonistic activity. These compounds were observed to significantly inhibit the von Bezold-Jarisch reflex in rats, suggesting potential therapeutic applications in neurological or psychological disorders (Harada et al., 1995).
Metabolic and Pharmacokinetic Studies
Extensive studies have been conducted to understand the metabolic pathways and pharmacokinetic properties of compounds related to this compound. These studies have provided insights into the metabolic cleavage, formation of toxic metabolites, biodistribution, and metabolite analysis, which are crucial for determining the safety, efficacy, and therapeutic potential of these compounds (Mizutani et al., 1994); (Hashimoto et al., 2014).
Antidepressant-like and Anti-Fatigue Effects
Compounds structurally similar to this compound have been evaluated for their antidepressant-like and anti-fatigue effects in rodent models. The observed pharmacological activities suggest potential applications in treating depression and enhancing physical endurance (Kurhe et al., 2014); (Wu et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(12-9-23-16(18-12)19-5-1-2-6-19)17-8-11-3-4-13-14(7-11)22-10-21-13/h1-7,9H,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKVMOLGGAVLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.